molecular formula C10H10N2O2 B6353808 6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 1359656-03-3

6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

Cat. No. B6353808
CAS RN: 1359656-03-3
M. Wt: 190.20 g/mol
InChI Key: QJDDEACCAHZWML-UHFFFAOYSA-N
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Description

The compound “6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity .


Molecular Structure Analysis

The molecular structure of “6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is characterized by a fused bicyclic 5–6 heterocycle . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity .


Chemical Reactions Analysis

The synthesis of imidazopyridines involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity .

Scientific Research Applications

6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has a variety of scientific research applications. For example, it has been used in the study of the interaction between organic molecules and metal ions, as well as in the study of the structure and reactivity of organic molecules. It has also been used in the study of the properties of polymers, and in the synthesis of various organic compounds.

Advantages and Limitations for Lab Experiments

6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has several advantages and limitations for use in laboratory experiments. On the one hand, it is a relatively inexpensive compound and is easy to synthesize. On the other hand, it is sensitive to light and air, and can be difficult to handle in certain laboratory conditions.

Future Directions

There are numerous possible future directions for research involving 6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%. For example, further research could be conducted on its biochemical and physiological effects, as well as its potential to act as an inhibitor of certain enzymes. In addition, further research could be conducted on its potential to be used in the synthesis of various organic compounds. Further research could also be conducted on its potential to be used in the study of the structure and reactivity of organic molecules, as well as its potential to be used in the study of the interaction between organic molecules and metal ions. Finally, further research could be conducted on its potential to be used in the study of the properties of polymers.

Synthesis Methods

6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is synthesized from 6-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid, which is obtained from the reaction of 3-methyl-2-imidazolidinone with ethyl chloroformate. The acid is then esterified with methanol to form the desired 6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% compound.

Biochemical Analysis

Biochemical Properties

Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The nature of these interactions often involves inhibition of enzyme activity, which can disrupt bacterial metabolic processes and lead to cell death.

Cellular Effects

The effects of Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain bacterial cells by interfering with their DNA replication and repair mechanisms . Additionally, it can modulate the expression of genes involved in stress response and metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in DNA synthesis, thereby preventing bacterial replication . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, it can effectively inhibit bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases.

Metabolic Pathways

Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into bacterial cells via specific membrane transporters, where it can exert its antibacterial effects.

Subcellular Localization

The subcellular localization of Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its efficacy in inhibiting bacterial growth.

properties

IUPAC Name

methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-9-11-5-8(10(13)14-2)12(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDDEACCAHZWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169221
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1359656-03-3
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359656-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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